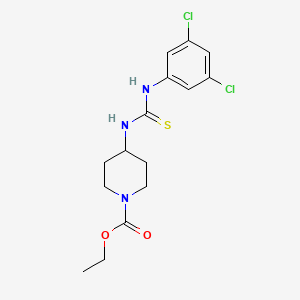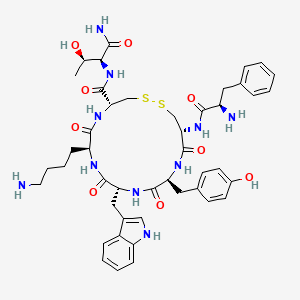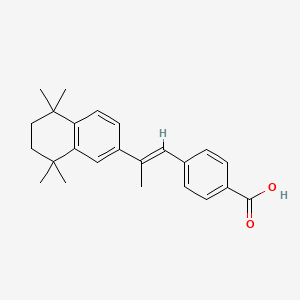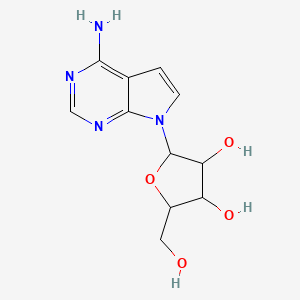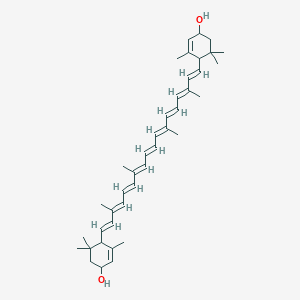
Sodium picosulfate
Overview
Description
Mechanism of Action
Target of Action
Sodium picosulfate is a stimulant laxative that primarily targets the mucosa of the large intestine and rectum . It stimulates these muscles, leading to increased bowel movements and relief from constipation .
Mode of Action
This compound is a prodrug, meaning it is metabolized into its active form within the body . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative that increases peristalsis in the gut .
Biochemical Pathways
This compound works by inhibiting the absorption of water and electrolytes, and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form the active metabolite BHPM . This metabolite acts directly on the colonic mucosa to stimulate colonic peristalsis .
Pharmacokinetics
The absorption of this compound is negligible . It is metabolized in the distal segment of the intestine via bacterial cleavage by colonic bacteria to the active form BHPM . This is followed by conjugation in the intestinal wall and liver to inactive BHPM glucuronide .
Result of Action
The result of this compound’s action is an increase in bowel movements, which helps to relieve constipation . It may restore the sensation or desire for bowel movements, helping the body to regain its natural rhythm .
Action Environment
The action of this compound is influenced by the environment within the gut. The presence of gut bacteria is crucial for the metabolism of this compound into its active form . Additionally, patients are often required to drink large amounts of clear fluids to compensate for dehydration and to reestablish normal electrolyte balance .
Biochemical Analysis
Biochemical Properties
Sodium picosulfate has no significant direct physiological effect on the intestine . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative and increases peristalsis in the gut .
Cellular Effects
This compound inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen . It displays cytotoxic effects on cultured liver cells . This compound induces dose-dependently vacuolic and fatty change as well as necrosis combined with a lowered mitotic activity and a slight increase in LDH values of the rapidly growing cultured liver cells of rabbit .
Molecular Mechanism
This compound is a prodrug . It is metabolized by gut bacteria into the active compound DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .
Temporal Effects in Laboratory Settings
This compound takes about 12-24 hours to work, since it works in the colon . Abdominal cramps and diarrhea are normal effects of picosulfate and should be expected . The use of this compound has also been associated with certain electrolyte disturbances, such as hyponatremia and hypokalemia .
Dosage Effects in Animal Models
In animal reproduction study, no adverse developmental effects were observed in pregnant rats when this compound was administered orally at doses 1.2 times the recommended human dose based on body surface area during organogenesis .
Metabolic Pathways
This compound is hydrolyzed by colonic bacterial enzyme, sulfatase 2, to form an active metabolite DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .
Transport and Distribution
After oral ingestion, this compound reaches the colon without any appreciable absorption . Therefore, enterohepatic circulation is avoided .
Subcellular Localization
The subcellular localization of this compound is primarily within the colon, where it is metabolized by gut bacteria into its active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium picosulfate can be synthesized starting from bisacodyl. The process involves hydrolysis and sulfation reactions . Another method involves the esterification of 4,4’-dihydroxyphenyl-(2-pyridine)methane with chlorosulfonic acid in a pyridine solvent, followed by neutralization and purification steps .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to ensure high purity and compliance with pharmacopeia standards .
Chemical Reactions Analysis
Types of Reactions: Sodium picosulfate undergoes hydrolysis by colonic bacteria to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This reaction is crucial for its laxative effect.
Common Reagents and Conditions: The hydrolysis reaction is facilitated by colonic bacterial enzymes, specifically sulfatase . The reaction conditions are naturally provided within the colon.
Major Products: The major product of the hydrolysis reaction is BHPM, which acts directly on the colonic mucosa to stimulate peristalsis .
Scientific Research Applications
Sodium picosulfate is widely used in scientific research, particularly in the fields of medicine and pharmacology. Its primary application is in the study of gastrointestinal motility and laxative effects . It is also used in the development of bowel preparation protocols for colonoscopy . Additionally, this compound is utilized in laboratory tests as a reference standard .
Comparison with Similar Compounds
- Bisacodyl
- Senna
- Magnesium citrate
Comparison: Sodium picosulfate is unique in its dual action of stimulating both the large intestine and rectum, whereas bisacodyl primarily affects the colon . Senna, another stimulant laxative, works similarly but is derived from natural sources. Magnesium citrate, an osmotic laxative, works by drawing water into the intestines to induce bowel movements .
This compound’s effectiveness in combination with other laxatives, such as magnesium oxide and anhydrous citric acid, makes it a preferred choice for bowel preparation before medical procedures .
Properties
CAS No. |
10040-45-6 |
|---|---|
Molecular Formula |
C18H15NNaO8S2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |
InChI Key |
OZGHHKCKRPNWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
| 10040-45-6 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium picosulfate exert its laxative effect?
A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:
- Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]
- Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.
Q3: Is there information available on the material compatibility and stability of this compound under various conditions?
A3: The provided research papers primarily focus on the pharmaceutical applications of this compound and don't delve into its material compatibility or stability outside of pharmaceutical formulations.
Q4: Does this compound exhibit any catalytic properties?
A4: The research provided doesn't indicate any catalytic properties associated with this compound. Its primary function is as a laxative.
Q5: Have any computational chemistry studies been conducted on this compound?
A5: The provided research papers predominantly focus on clinical and analytical aspects of this compound. Information regarding computational chemistry studies wasn't included in the provided abstracts.
Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound?
A7: this compound is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []
Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: this compound is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]
Q8: What is the evidence for the efficacy of this compound in treating constipation?
A9: Multiple clinical trials have demonstrated the efficacy of this compound in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]
Q9: Is this compound safe for long-term use?
A10: The long-term safety of this compound has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.
Q10: What analytical methods are used to characterize and quantify this compound?
A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of this compound in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


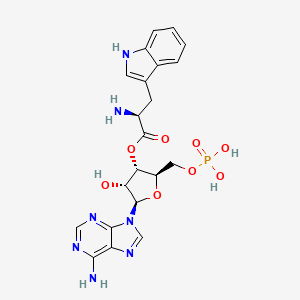

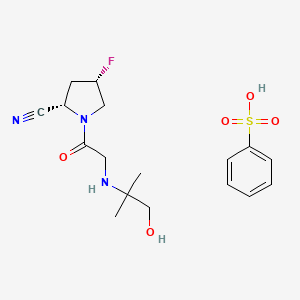
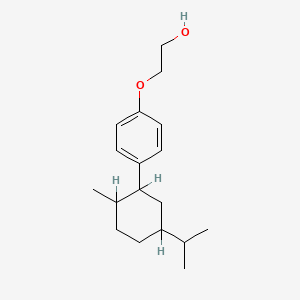
![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
